1-Cyclopropylpiperazine dihydrochloride chemical properties
1-Cyclopropylpiperazine dihydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Cyclopropylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-Cyclopropylpiperazine dihydrochloride, a piperazine derivative of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support laboratory work and further investigation.
Core Chemical and Physical Properties
1-Cyclopropylpiperazine dihydrochloride is a white solid at room temperature.[1][2] The dihydrochloride salt form generally enhances its solubility in aqueous solutions, a valuable characteristic for various research and formulation applications.[3] It is considered stable under normal storage conditions, though it should be kept in a dry, cool, and well-ventilated place.[1][2] In terms of reactivity, it is incompatible with strong oxidizing agents.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 1-Cyclopropylpiperazine dihydrochloride and its related monohydrochloride form for easy comparison.
| Property | 1-Cyclopropylpiperazine Dihydrochloride | 1-(Cyclopropylcarbonyl)piperazine Hydrochloride |
| CAS Number | 139256-79-4[4] | 1021298-67-8[3] |
| Molecular Formula | C₇H₁₆Cl₂N₂[4] | C₈H₁₅ClN₂O[3] |
| Molecular Weight | 199.12 g/mol [4] | 190.67 g/mol [1][3] |
| Appearance | White Solid[2] | White to Off-White Crystalline Powder[1][3] |
| Melting Point | Not available | 175 - 180 °C[1] |
| Purity | ≤100%[2] | >98% |
| Solubility | No data available | Soluble in water[3] |
Experimental Protocols
Detailed methodologies for the characterization of 1-Cyclopropylpiperazine dihydrochloride are crucial for ensuring the quality and reproducibility of research. The following are standard experimental protocols for determining key chemical properties.
Determination of Melting Point
Objective: To determine the temperature range over which the solid-state of the compound transitions to a liquid.
Methodology:
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A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a depth of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a steady rate of 1-2 °C per minute.
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The temperature at which the first drop of liquid appears is recorded as the onset of melting.
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The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
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The melting point is reported as a range between these two temperatures.
Purity Determination by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the compound.
Methodology:
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A 5-10 mg sample of the compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
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The solution is transferred to a 5 mm NMR tube.
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The ¹H NMR spectrum is acquired on a calibrated NMR spectrometer (e.g., 400 MHz).
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The chemical shifts (δ), coupling constants (J), and integration values of the observed signals are analyzed.
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The obtained spectrum is compared with a reference spectrum or theoretical values to confirm the structure.[5] Purity is assessed by the absence of significant impurity peaks.
Synthesis and Purification Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a related piperazine derivative, which can be adapted for similar compounds.
Caption: Synthesis and purification workflow for a piperazine derivative.
Biological Activity and Applications
Piperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities.[6] These activities include anthelmintic, anti-inflammatory, and anticonvulsant properties.[6] Specifically, 1-(Cyclopropylcarbonyl)piperazine hydrochloride serves as a key intermediate in the synthesis of more complex pharmaceutical molecules, particularly those targeting neurological disorders.[7]
The following diagram illustrates the general therapeutic potential of the piperazine scaffold.
Caption: Therapeutic potential of the piperazine scaffold.
Safety and Handling
1-Cyclopropylpiperazine dihydrochloride is classified as a dangerous good for transport and may be subject to additional shipping charges.[4] It is recommended to handle this compound in accordance with good industrial hygiene and safety practices.[1] This includes wearing appropriate personal protective equipment such as safety goggles, gloves, and protective clothing to prevent skin and eye contact.[1][2] The compound should be used in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2] In case of contact, immediate rinsing with plenty of water is advised.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. chemimpex.com [chemimpex.com]
